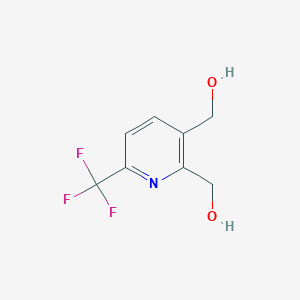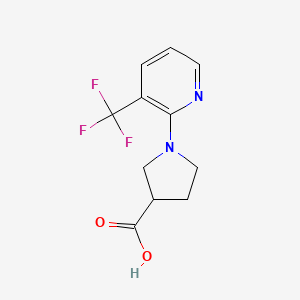
1-(3-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine and trifluoromethylpyridine . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis and applications of TFMP and its derivatives have been explored in the agrochemical and pharmaceutical industries .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve ring construction or functionalization of preformed pyrrolidine rings . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Azirine Strategy for Synthesis : The trifluoromethyl-containing building block, 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, is used in the preparation of trifluoromethyl-substituted aminopyrroles, which are crucial in the synthesis of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Metalation and Subsequent Functionalization : Trifluoromethyl-substituted pyridines and quinolines, including 1-(3-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-3-carboxylic acid, can be selectively metalated and carboxylated at specific positions, allowing for targeted chemical modifications (Schlosser & Marull, 2003).
Chemical Reactions and Analysis
Synthesis of 2-(Trifluoromethyl)Nicotinic Acid Derivatives : This compound is a key intermediate in manufacturing a COMT inhibitor, indicating its importance in pharmacological research (Kiss, Ferreira, & Learmonth, 2008).
Study of Hydrogen-Bonding Network : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, shows a water-bridged hydrogen-bonding network, highlighting the structural aspects relevant to scientific studies (Ye & Tanski, 2020).
Biological Activity and Applications
Potential Anticancer Agents : Synthesis of pyridine derivatives bearing different heterocyclic rings, including structures related to 1-(3-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-3-carboxylic acid, shows promise as anticancer agents (Hafez & El-Gazzar, 2020).
Influenza Neuraminidase Inhibitors : The compound is involved in the synthesis of potent inhibitors of influenza neuraminidase, indicating its relevance in antiviral research (Wang et al., 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)8-2-1-4-15-9(8)16-5-3-7(6-16)10(17)18/h1-2,4,7H,3,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQVIFVLERADRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



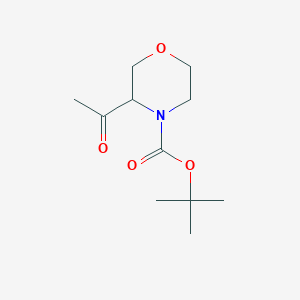
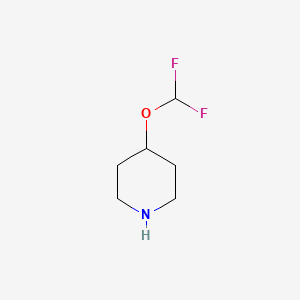
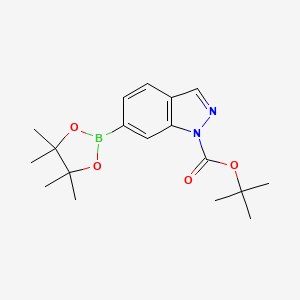
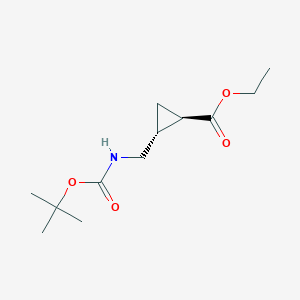
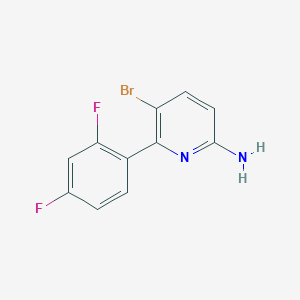
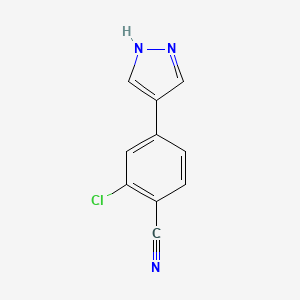
![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)
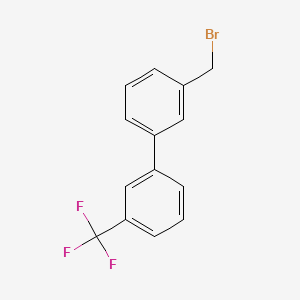
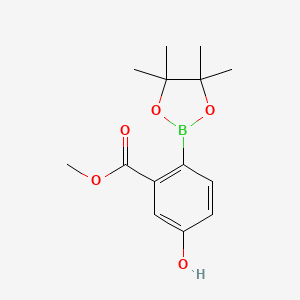
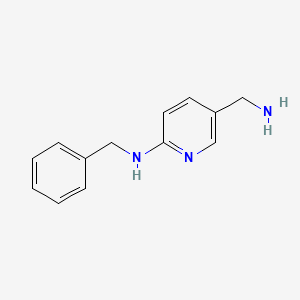
![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)
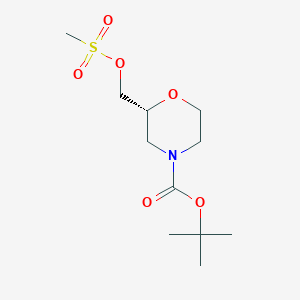
![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)
